- Efficient cyclopropanation of aryl/heteroaryl acetates and acetonitriles with vinyl diphenyl sulfonium triflate, Tetrahedron Letters, 2018, 59(14), 1443-1445

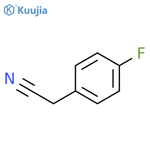

Cas no 97009-67-1 (1-(4-Fluorophenyl)cyclopropanecarbonitrile)

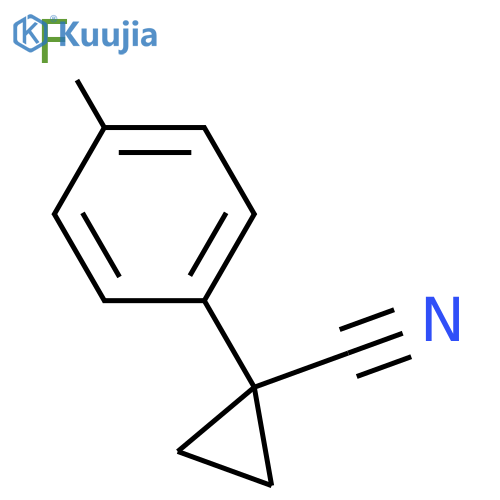

97009-67-1 structure

Produktname:1-(4-Fluorophenyl)cyclopropanecarbonitrile

1-(4-Fluorophenyl)cyclopropanecarbonitrile Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-(4-Fluorophenyl)cyclopropanecarbonitrile

- 1-(4-fluorophenyl)cyclopropane-1-carbonitrile

- 1-(4-Fluorophenyl)cyclopropanecarbonitrile (ACI)

- 1-(4-Fluorophenyl)cyclopropylnitrile

- CS-0090835

- SCHEMBL4201312

- AB08514

- EN300-257110

- 97009-67-1

- MFCD01314307

- DTXSID00381765

- AKOS009159201

- FS-4258

- J-503314

- MFNQFDZHIVUCOX-UHFFFAOYSA-N

- CYCLOPROPANECARBONITRILE, 1-(4-FLUOROPHENYL)-

- DB-080449

- SY204702

-

- MDL: MFCD01314307

- Inchi: 1S/C10H8FN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2

- InChI-Schlüssel: MFNQFDZHIVUCOX-UHFFFAOYSA-N

- Lächelt: N#CC1(CC1)C1C=CC(F)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 161.06400

- Monoisotopenmasse: 161.064077422g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 1

- Komplexität: 215

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: nichts

- XLogP3: 2

- Oberflächenladung: 0

- Topologische Polaroberfläche: 23.8Ų

Experimentelle Eigenschaften

- PSA: 23.79000

- LogP: 2.38088

1-(4-Fluorophenyl)cyclopropanecarbonitrile Sicherheitsinformationen

1-(4-Fluorophenyl)cyclopropanecarbonitrile Zolldaten

- HS-CODE:2926909090

- Zolldaten:

China Zollkodex:

2926909090Übersicht:

299699090 Andere Verbindungen auf Nitrilbasis. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

HS:299699090 andere Nitrilfunktionsverbindungen MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

1-(4-Fluorophenyl)cyclopropanecarbonitrile Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-257110-25.0g |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 25.0g |

$135.0 | 2024-06-18 | |

| TRC | F621223-1000mg |

1-(4-Fluorophenyl)cyclopropanecarbonitrile |

97009-67-1 | 1g |

$75.00 | 2023-05-18 | ||

| Enamine | EN300-257110-0.25g |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 0.25g |

$19.0 | 2024-06-18 | |

| OTAVAchemicals | 1312052-100MG |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 100MG |

$104 | 2023-06-26 | |

| Enamine | EN300-257110-1g |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 1g |

$24.0 | 2023-09-14 | |

| Enamine | EN300-257110-25g |

1-(4-fluorophenyl)cyclopropane-1-carbonitrile |

97009-67-1 | 95% | 25g |

$135.0 | 2023-09-14 | |

| TRC | F621223-100mg |

1-(4-Fluorophenyl)cyclopropanecarbonitrile |

97009-67-1 | 100mg |

$64.00 | 2023-05-18 | ||

| TRC | F621223-5g |

1-(4-Fluorophenyl)cyclopropanecarbonitrile |

97009-67-1 | 5g |

$ 75.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1046945-25g |

1-(4-Fluorophenyl)cyclopropanecarbonitrile |

97009-67-1 | 95% | 25g |

$140 | 2024-06-07 | |

| abcr | AB230390-25 g |

1-(4-Fluorophenyl)cyclopropanecarbonitrile; . |

97009-67-1 | 25g |

€254.70 | 2023-04-27 |

1-(4-Fluorophenyl)cyclopropanecarbonitrile Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Solvents: Dimethyl sulfoxide ; 2 min, 21 °C

1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 12 h, 21 °C

1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 12 h, 21 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; rt → 50 °C; 50 °C; 16 h, 50 °C

Referenz

- Discovery of 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular Injury, Journal of Medicinal Chemistry, 2010, 53(16), 6003-6017

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate ; rt; rt → 150 °C; 1 h, 150 °C; 150 °C → 45 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Efficient cyclopropanation of active methylene compounds. A serendipitous discovery, Tetrahedron Letters, 2005, 46(42), 7247-7248

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Benzyltriethylammonium chloride , 1-Bromo-2-chloroethane , Sodium hydroxide Solvents: Water ; 40 - 50 °C

Referenz

- Substituted arylpyrazolopyridines and salts thereof, pharmaceutical compositions comprising same, methods of preparing same and uses of same, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide , Tetrabutylammonium bromide Solvents: Toluene ; 0 °C; 1.5 h, 0 °C → 100 °C; cooled

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; rt → 50 °C; 50 °C; 5 d, 50 °C; 50 °C → rt

Referenz

- Preparation of quinoline compounds as selectin inhibitors for disease treatment, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; 13 h, 50 °C

Referenz

- Synthesis of Polycyclic n/5/8 and n/5/5/5 Skeletons Using Rhodium-Catalyzed [5+2+1] Cycloaddition of Exocyclic-Ene-Vinylcyclopropanes and Carbon Monoxide, Organic Letters, 2023, 25(10), 1732-1736

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Diethyl ether , Dimethyl sulfoxide ; rt; overnight, rt

1.2 Reagents: Isopropanol ; 0 °C

1.2 Reagents: Isopropanol ; 0 °C

Referenz

- Iron-Catalyzed Cycloisomerization and C-C Bond Activation to Access Non-canonical Tricyclic Cyclobutanes, Angewandte Chemie, 2022, 61(38),

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ; 12 h, 50 °C; 50 °C → rt

Referenz

- Chiral Bidentate Boryl Ligand Enabled Iridium-Catalyzed Enantioselective C(sp3)-H Borylation of Cyclopropanes, Journal of the American Chemical Society, 2019, 141(27), 10599-10604

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C

1.2 Solvents: Dimethylformamide ; 24 h, rt

1.2 Solvents: Dimethylformamide ; 24 h, rt

Referenz

- Lewis Basic Sulfide Catalyzed Electrophilic Bromocyclization of Cyclopropylmethyl Amide, Organic Letters, 2015, 17(20), 4944-4947

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; < -10 °C; 15 min, -15 °C

1.2 Solvents: Dimethylacetamide ; < -10 °C; rt; 1 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Dimethylacetamide ; < -10 °C; rt; 1 h, rt

1.3 Reagents: Water ; rt

Referenz

- Preparation of arylcyclopropane compounds, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water

Referenz

- Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions, Organic Preparations and Procedures International, 1995, 27(3), 355-9

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; rt; 10 min, 40 - 45 °C; 6 h, 40 - 45 °C; 18 h, 45 °C; cooled

Referenz

- Preparation of piperazinylmethyloxadiazoles as calcium channel antagonists, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; overnight, 50 °C

Referenz

- Preparation of diaminobenzeneacetic or diaminopyridineacetic acid derivatives as modulators of indoleamine 2,3-dioxygenase, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C

1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ; 4 h, 0 °C → 120 °C

1.2 Reagents: Sodium iodide Solvents: Dimethylformamide ; 4 h, 0 °C → 120 °C

Referenz

- Piperazine compounds as pyruvate kinase M2 modulators and their preparation, compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Lithium amide Solvents: Ethylene glycol diethyl ether ; rt; 16 h, rt

Referenz

- Heterocyclic compounds, namely 3-[(1-phenylcyclopropyl)methoxy]-4-[aza(bi)cycloalkyloxy]-1,2,5-thiadiazoles, useful as muscarinic receptor modulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Benzyltriethylammonium chloride , Potassium hydroxide Solvents: Water ; rt; 5 h, 40 °C; overnight, rt

Referenz

- Preparation of triazolyl 11β-hydroxysteroid dehydrogenase-1 inhibitors for the treatment of diabetes, obesity and dyslipidemia, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ; 15 min, rt

1.2 Reagents: Lithium bis(trimethylsilyl)amide ; 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Lithium bis(trimethylsilyl)amide ; 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referenz

- Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles, Synlett, 2021, 32(16), 1637-1641

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Water ; overnight, 50 °C

Referenz

- Distinctive molecular inhibition mechanisms for selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1, Bioorganic & Medicinal Chemistry, 2008, 16(19), 8922-8931

1-(4-Fluorophenyl)cyclopropanecarbonitrile Raw materials

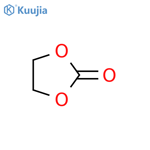

- Ethylene Carbonate

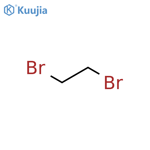

- 1,2-Dibromoethane

- Ethane, bromochloro-

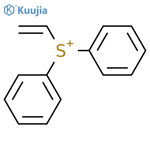

- Vinyldiphenylsulfonium

- 4-Fluorophenylacetonitrile

- (1Z)-2-(4-Fluorophenyl)cyclobutanone O-[4-(trifluoromethyl)benzoyl]oxime

1-(4-Fluorophenyl)cyclopropanecarbonitrile Preparation Products

1-(4-Fluorophenyl)cyclopropanecarbonitrile Verwandte Literatur

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

97009-67-1 (1-(4-Fluorophenyl)cyclopropanecarbonitrile) Verwandte Produkte

- 83706-50-7(1-(4-Fluorophenyl)cyclopentanecarbonitrile)

- 71486-43-6(1-(4-Fluorophenyl)cyclohexanecarbonitrile)

- 124276-55-7(1-(3-fluorophenyl)cyclopropane-1-carbonitrile)

- 405090-30-4(1-(4-Fluorophenyl)cyclobutane-1-carbonitrile)

- 1599672-15-7(cyclobutyl(4-methyl-1,3-thiazol-2-yl)methanol)

- 1094366-39-8(2-Chloro-5-(1,2,4-oxadiazol-3-yl)pyridine)

- 1052419-83-6(4-[2-(3-methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride)

- 1219019-02-9(2-(3,3-Difluorocyclobutyl)acetonitrile)

- 1092352-61-8(5-Iodo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile)

- 885319-49-3(Ethyl 3-ethyl-1H-pyrazole-5-carboxylate)

Empfohlene Lieferanten

atkchemica

(CAS:97009-67-1)1-(4-Fluorophenyl)cyclopropanecarbonitrile

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung